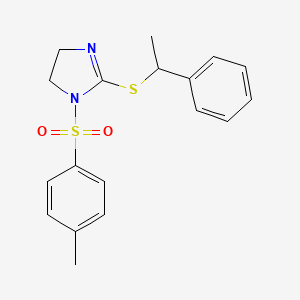

2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-14-8-10-17(11-9-14)24(21,22)20-13-12-19-18(20)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXHBRIFQZHSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Nucleophilic Substitution

A practical alternative involves introducing a halogen at the 2-position of the imidazole core, followed by nucleophilic displacement with (1-phenylethyl)thiol. In the van Leusen synthesis, substituents on the imine dictate the imidazole’s regiochemistry. By employing a brominated ketone or amine, the resultant imidazole would bear a bromine atom at position 2, enabling thiol substitution.

For example, treating 1-tosyl-4,5-dihydro-1H-imidazole-2-bromide with (1-phenylethyl)thiol in the presence of a base like potassium carbonate facilitates SN2 displacement. This method mirrors procedures used for analogous thioether formations in heterocyclic systems.

Catalytic and Solvent Optimization

Base and Solvent Screening

The choice of base significantly impacts reaction efficiency. DBU outperforms weaker bases like t-butylamine in TosMIC-mediated cyclizations, as evidenced by yields increasing from 12% to 45% when switching bases. Polar aprotic solvents such as dimethylformamide (DMF) enhance imine reactivity, while methanol improves solubility of TosMIC. For thioether substitutions, dimethyl sulfoxide (DMSO) or acetonitrile may better stabilize thiolate intermediates.

Microwave-Assisted Synthesis

Analytical Validation and Characterization

Successful synthesis requires rigorous analytical confirmation:

- Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum should display characteristic peaks for the tosyl group (δ 7.32–7.44 ppm, aromatic protons) and the dihydroimidazole ring (δ 3.94 ppm, methylene protons). The thioether’s methylene group (SCH2) typically resonates at δ 2.70–3.10 ppm.

- Infrared (IR) Spectroscopy: Stretching vibrations for the sulfonamide (SO2) group appear near 1350 cm⁻¹ and 1160 cm⁻¹, while C-S bonds absorb around 700 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC): Purity assessments ensure the absence of unreacted TosMIC or thiol byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

The van Leusen reaction’s regioselectivity depends on the imine’s substituents. Steric hindrance from bulky groups like (1-phenylethyl)thio may favor alternative pathways, necessitating protective groups or tailored imine precursors.

Thiol Oxidation and Stability

(1-Phenylethyl)thiol is prone to oxidation, requiring inert atmospheres (N2 or Ar) and antioxidants like hydroquinone during reactions. Thiolate anions, generated in situ using bases, enhance nucleophilicity but demand strict moisture control.

Purification Difficulties

The polar nature of sulfonamides and thioethers complicates isolation. Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) effectively separates the target compound from impurities.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the compound can form interactions with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 4,5-Dihydroimidazoles

The table below highlights key structural and functional differences between the target compound and related derivatives:

Functional and Pharmacological Comparisons

Electronic and Steric Effects

- Thioether vs. Oxadiazole Linkages : Compounds like 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-4,5-dihydro-1H-imidazole () exhibit higher metabolic stability due to oxadiazole’s resistance to hydrolysis compared to thioethers .

Biologische Aktivität

2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of sulfur and nitrogen atoms within its structure, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's IUPAC name is 1-(4-methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole. The synthesis generally involves the reaction of 1-phenylethyl thiol with a tosylated imidazole derivative under mild conditions, often utilizing bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including:

- Antimicrobial

- Antidiabetic

- Antitumor

- Anti-inflammatory

These activities are attributed to the imidazole moiety's ability to interact with various biological targets.

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, with some compounds exhibiting zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

This table illustrates the antimicrobial efficacy of selected compounds, highlighting the potential of imidazole derivatives in combating bacterial infections.

Antidiabetic Activity

The antidiabetic potential of imidazole derivatives has also been explored. For instance, a study focusing on α-glucosidase inhibitors revealed that certain derivatives displayed promising hypoglycemic effects in vitro and in vivo. The most effective compounds showed IC50 values significantly lower than the reference drug acarbose, demonstrating their potential as therapeutic agents for diabetes management .

Case Studies

Several case studies have highlighted the biological activity of related imidazole compounds:

- Case Study on Antimicrobial Efficacy : A derivative similar to 2-((1-phenylethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole was tested against multiple bacterial strains. Results showed that modifications in the substituents on the imidazole ring could enhance antimicrobial potency.

- Case Study on Antidiabetic Properties : Another study demonstrated that specific structural modifications in imidazole derivatives led to increased inhibition of α-glucosidase, suggesting that similar modifications in our compound could yield enhanced antidiabetic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.